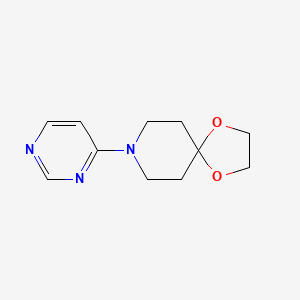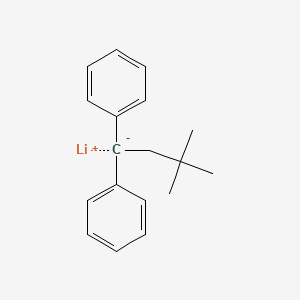![molecular formula C18H25Cl2NO3 B8457324 tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate](/img/structure/B8457324.png)
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate
Vue d'ensemble
Description
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural and chemical properties. This compound is of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloroformate or a similar reagent.
Functionalization of the aromatic ring: The aromatic ring is functionalized with chloro, methoxy, and methyl groups through a series of substitution reactions.
Final coupling reaction: The final step involves coupling the functionalized aromatic ring with the azetidine ring to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.
Analyse Des Réactions Chimiques
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Applications De Recherche Scientifique
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Biological Research: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: Similar in structure but with a bromomethyl group instead of the chloroethyl group.
tert-Butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate: Contains a thiazole ring instead of the aromatic ring.
tert-Butyl 3-ethynylazetidine-1-carboxylate: Contains an ethynyl group instead of the chloroethyl group.
Propriétés
Formule moléculaire |
C18H25Cl2NO3 |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C18H25Cl2NO3/c1-10-14(20)7-13(11(2)19)16(23-6)15(10)12-8-21(9-12)17(22)24-18(3,4)5/h7,11-12H,8-9H2,1-6H3 |
Clé InChI |
VHNJZNDJIVVFLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1C2CN(C2)C(=O)OC(C)(C)C)OC)C(C)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B8457265.png)







![4-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8457317.png)


